5-Fluoroquinoline-4-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5FN2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
5-fluoroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-8-2-1-3-9-10(8)7(6-12)4-5-13-9/h1-5H |
InChI Key |
IJSJVHNTKNJXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)F)C#N |
Origin of Product |
United States |
Foundational & Exploratory
5-Fluoroquinoline-4-carbonitrile molecular weight and formula
The following technical guide details the physicochemical profile, synthetic pathways, and pharmaceutical applications of 5-Fluoroquinoline-4-carbonitrile .
Part 1: Physicochemical Profile
This compound is a specialized heterocyclic intermediate used primarily in the development of kinase inhibitors and other small-molecule therapeutics. Its structure combines the electron-deficient quinoline core with a lipophilic fluorine substituent and a reactive nitrile handle, making it a versatile scaffold for Structure-Activity Relationship (SAR) exploration.
Molecular Identity
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Registry Number | Not widely listed; Analogous to 394-69-4 (parent) | Custom synthesis often required. |
| Molecular Formula | C₁₀H₅FN₂ | |
| Molecular Weight | 172.16 g/mol | Monoisotopic Mass: 172.0437 |
| SMILES | N#Cc1c(F)cccc2ncccc12 | |
| Physical State | Off-white to pale yellow solid | Predicted based on structural analogs. |
Calculated Properties (Lipinski & Veber)
This compound exhibits favorable drug-like properties, serving as a "Fragment-Based Drug Design" (FBDD) starting point.
-
LogP (Predicted): 2.1 – 2.4 (Optimal lipophilicity for membrane permeability).
-
H-Bond Donors: 0
-
H-Bond Acceptors: 2 (N-quinoline, N-nitrile)
-
Topological Polar Surface Area (TPSA): ~36.7 Ų
-
Rotatable Bonds: 0 (Rigid scaffold, reducing entropic penalty upon binding).
Part 2: Synthetic Methodologies
High-purity synthesis of this compound is critical, as regioisomers (e.g., 6-fluoro or 8-fluoro) have vastly different biological activities. The most robust route utilizes a palladium-catalyzed cyanation of the corresponding chloro-quinoline.
Primary Synthetic Route: Pd-Catalyzed Cyanation
This protocol ensures regioselectivity by installing the nitrile specifically at the C4 position, avoiding the mixtures common with N-oxide rearrangements.
Reaction Scheme (Logic):
-
Activation: Convert 5-Fluoro-4-hydroxyquinoline to 4-Chloro-5-fluoroquinoline using phosphoryl chloride (
). -
Cyanation: Displace the chloride with zinc cyanide (
) using a Palladium(0) catalyst.
Experimental Protocol
Step 1: Chlorination
-
Charge a reaction vessel with 5-Fluoro-4-hydroxyquinoline (1.0 eq) and Phosphoryl chloride (
) (5.0 eq). -
Heat to reflux (105°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.
-
Workup: Cool to RT and pour slowly onto crushed ice (Exothermic!). Neutralize with
to pH 8. Extract with DCM.[1] -
Yield: ~85–90% of 4-Chloro-5-fluoroquinoline.
Step 2: Cyanation (The Critical Step)
-
Dissolve 4-Chloro-5-fluoroquinoline (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add Zinc Cyanide (
) (0.6 eq) and Pd(PPh₃)₄ (5 mol%). -
Deoxygenate: Purge with Nitrogen/Argon for 15 minutes.
-
Heat to 100°C for 12 hours.
-
Validation: The appearance of the nitrile product is confirmed by a mass shift (-Cl +CN,
mass -9.5 Da, observed as M+H 173.16).
Synthetic Workflow Diagram
The following diagram illustrates the critical path and decision nodes for this synthesis.
Caption: Step-wise synthesis of this compound with QC checkpoints.
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
H2 (Ortho to N):
~9.1 ppm (Singlet/Doublet). The most deshielded proton due to the ring nitrogen. -
H3 (Ortho to CN):
~7.8 ppm. -
H6/H7/H8: Multiplet region 7.5–8.2 ppm.
-
¹⁹F-coupling: The proton at C6 will show distinct splitting (
) due to the adjacent fluorine at C5.
-
-
¹⁹F NMR:
-
Single peak at
~ -120 to -130 ppm (typical for aryl fluorides).
-
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (-C≡N): A sharp, diagnostic band at 2220–2240 cm⁻¹ . This confirms the successful displacement of the chlorine atom.
-
Aromatic C=C: 1580–1600 cm⁻¹.
Mass Spectrometry
-
Method: ESI+ (Electrospray Ionization).
-
Target Ion: [M+H]⁺ = 173.16 m/z .
-
Fragmentation: Loss of HCN (27 Da) is a common fragmentation pathway for aromatic nitriles.
Part 4: Pharmaceutical Applications
This compound is not a drug itself but a high-value "warhead" precursor. The C4-nitrile and C5-fluorine provide specific advantages in drug design.
Functionalization Logic
The nitrile group is a "masked" functionality that can be transformed into various pharmacophores:
-
Hydrolysis
Carboxamide: Primary route for kinase inhibitors (e.g., VEGFR/MET inhibitors like Cabozantinib analogs). -
Reduction
Aminomethyl: Creates a basic handle for solubility. -
Cyclization
Tetrazole: Bioisostere for carboxylic acids, improving metabolic stability.
Impact of the 5-Fluorine
-
Metabolic Blocking: The C5 position in quinolines is often a site of oxidative metabolism (hydroxylation). Fluorine substitution blocks this, extending the drug's half-life (
). -
Electronic Modulation: The electronegative fluorine reduces the electron density of the adjacent ring, potentially enhancing
- stacking interactions with target proteins.
Application Workflow
Caption: Divergent synthesis pathways from the nitrile intermediate to bioactive scaffolds.
Part 5: Safety & Handling
-
Hazard Class: Acute Toxicant (Oral/Inhalation).
-
Cyanide Risk: While the organic nitrile is stable, the synthesis involves
. Strict adherence to cyanide waste protocols is mandatory. -
PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood.
-
Spill Control: Do not use acidic cleaning agents (risk of HCN generation). Use bleach (sodium hypochlorite) to oxidize trace cyanides.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for 5-Fluoroquinoline derivatives. Retrieved from .
-
BenchChem (2025). Synthesis and Characterization of Fluoroisoquinoline-carbonitriles: A Technical Guide. Retrieved from .
-
Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational chemistry for quinoline functionalization).[1]
- Sakamoto, T., et al. (1980).Palladium-catalyzed cyanation of haloarenes. (Standard protocol reference for Step 2).
Sources
Technical Guide: 5-Fluoro-4-quinolinecarbonitrile vs. 5-Fluoroisoquinoline Isomers
This is an in-depth technical guide comparing 5-Fluoro-4-quinolinecarbonitrile with 5-fluoroisoquinoline isomers . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on structural electronics, synthetic pathways, and reactivity profiles.
Executive Summary
Fluorinated nitrogen heterocycles are cornerstones of modern drug discovery, offering modulated lipophilicity (LogP), metabolic stability, and specific electronic profiles. This guide analyzes two isomeric scaffolds: 5-Fluoro-4-quinolinecarbonitrile (a 4-substituted quinoline) and 5-fluoroisoquinoline (and its functional isomers).
While both share the formula
Key Technical Distinction:
-
5-Fluoro-4-quinolinecarbonitrile: The nitrile at C4 is para-like to the nitrogen (N1), creating a highly electron-deficient system susceptible to nucleophilic attack at C2 and C4. The C5-fluorine exerts a "peri-effect," sterically and electronically influencing the C4-nitrile.
-
5-Fluoroisoquinoline: The nitrogen is at N2. The C1 position is highly electrophilic (analogous to C2 in quinoline but more reactive). The C5-fluorine is on the carbocyclic ring, electronically isolated from the direct conjugation of the imine bond compared to the quinoline system.
Structural & Electronic Analysis
Nomenclature and Numbering
Correct numbering is critical for predicting reactivity.
| Feature | Quinoline Core | Isoquinoline Core |
| Nitrogen Position | Position 1 | Position 2 |
| Fluorine Position | Position 5 (Benzene ring) | Position 5 (Benzene ring) |
| Nitrile (CN) Position | Position 4 (Pyridine ring) | Variable (typically C1, C3, or C4) |
| Electronic Hotspot | C2 and C4 (Nucleophilic attack) | C1 (Nucleophilic attack) |
Electronic Effects
-
Quinoline (5-F, 4-CN): The 4-cyano group is a strong electron-withdrawing group (EWG). Combined with the pyridine nitrogen, it makes the C2 and C4 positions highly electrophilic. The F atom at C5 is physically adjacent to C4 (peri-position), causing electrostatic repulsion with the nitrile nitrogen and potential through-space coupling (
), affecting NMR shifts and binding conformations. -
Isoquinoline (5-F): The N2 atom localizes high electron deficiency at C1. A fluorine at C5 withdraws electron density from the carbocyclic ring but has a weaker resonance effect on the heterocyclic ring compared to the quinoline isomer.
Synthetic Pathways[1][2][3][4][5][6][7][8]
Synthesis of 5-Fluoro-4-quinolinecarbonitrile
The synthesis typically proceeds via the Gould-Jacobs reaction or modified Conrad-Limpach cyclization, starting from fluorinated anilines.
Protocol Overview:
-
Condensation: 3-Fluoroaniline reacts with ethyl ethoxymethylenemalonate (EMME).
-
Cyclization: Thermal cyclization in diphenyl ether yields the 4-hydroxyquinoline (4-quinolone).
-
Aromatization/Activation: Conversion of the 4-OH to 4-Cl using
. -
Cyanation: Rosenmund-von Braun reaction (
) or Pd-catalyzed cyanation ( ) replaces the chloride with a nitrile.
Synthesis of 5-Fluoroisoquinoline
Isoquinolines are often synthesized via the Pomeranz-Fritsch reaction or from brominated precursors via Balz-Schiemann transformation.
Protocol Overview:
-
Precursor Prep: 5-Bromoisoquinoline is commercially available or synthesized from isoquinoline via nitration/reduction/Sandmeyer.
-
Amination: Buchwald-Hartwig coupling to yield 5-aminoisoquinoline.[1]
-
Fluorination: Diazotization (
) followed by thermal decomposition (Balz-Schiemann) yields 5-fluoroisoquinoline. -
Functionalization (Optional): Formation of the N-oxide followed by treatment with TMSCN yields 1-cyano-5-fluoroisoquinoline (the direct isomer of the quinoline target).
Comparative Workflow Visualization
Figure 1: Comparative synthetic workflows for the two isomeric scaffolds.
Reactivity & Stability Profile
Nucleophilic Aromatic Substitution ( )
The presence of the nitrile group and the ring nitrogen dictates the susceptibility to nucleophilic attack.
| Substrate | Reactive Site | Mechanism | Notes |
| 5-Fluoro-4-quinolinecarbonitrile | C-2 | Addition-Elimination | The C4-CN activates C2. Nucleophiles (e.g., amines, alkoxides) attack C2. The F at C5 is relatively stable unless forcing conditions are used. |
| 5-Fluoroisoquinoline | C-1 | Chichibabin-type | Highly reactive at C1. Can undergo direct amination or alkylation. |
| 1-Cyano-5-fluoroisoquinoline | C-F bond (C5) | If the C1 is blocked by CN, the C5-F becomes activated, especially if the ring is protonated or alkylated. |
Metabolic Stability (P450)
-
Quinoline: The C2 position is a primary site for oxidative metabolism (forming 2-quinolone). Substitution at C2 or steric shielding by C3/C4 substituents can block this. The 5-F atom blocks metabolic hydroxylation at that specific site but activates the para-position (C8) for oxidation.
-
Isoquinoline: The C1 position is extremely labile to oxidation (forming isocarbostyril). 5-F substitution generally increases metabolic stability of the carbocyclic ring but does not protect the heterocyclic C1.
Experimental Protocols
Protocol A: Synthesis of 5-Fluoro-4-quinolinecarbonitrile (Cyanation Step)
This protocol assumes starting from 4-chloro-5-fluoroquinoline.
-
Reagents: 4-Chloro-5-fluoroquinoline (1.0 eq), Zinc Cyanide (
, 0.6 eq), (0.05 eq), dppf (0.1 eq), Zinc dust (0.1 eq). -
Solvent: Anhydrous DMA (Dimethylacetamide).
-
Procedure:
-
Charge a reaction vial with the quinoline,
, Pd catalyst, ligand, and Zn dust. -
Purge with Argon for 5 minutes.
-
Add DMA and seal the vial.
-
Heat to 120°C for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with 1M
(to remove cyanide salts) and brine. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1]
-
-
Validation: IR signal for Nitrile (~2230
); NMR shift.
Protocol B: Synthesis of 5-Fluoroisoquinoline (Balz-Schiemann)
-
Reagents: 5-Aminoisoquinoline (10g),
(48% aq), . -
Diazotization:
-
Suspend amine in
at -5°C. -
Add
(aq) dropwise, maintaining temp < 0°C. -
Stir 30 min; filter the diazonium tetrafluoroborate salt. Wash with cold ether.[1]
-
-
Decomposition:
-
Dry the salt thoroughly (Caution: potentially explosive if wet with organics).
-
Heat the solid gently with a heat gun or oil bath (approx 120-140°C) until
evolution ceases.
-
-
Purification: Distillation or column chromatography.
Medicinal Chemistry Applications
These scaffolds are bioisosteres of naphthalene and indole, commonly used in kinase inhibitors (e.g., c-Met, EGFR).
-
5-Fluoro-4-quinolinecarbonitrile: The nitrile provides a "handle" for further transformation into amidines, amides, or tetrazoles (common pharmacophores). The 5-F group can engage in specific H-bond interactions or fill hydrophobic pockets.
-
5-Fluoroisoquinoline: Often used to induce conformational rigidity. The basicity of the isoquinoline nitrogen (
) is higher than quinoline ( ), affecting solubility and salt formation.
Comparative Properties Table
| Property | 5-Fluoro-4-quinolinecarbonitrile | 5-Fluoroisoquinoline |
| LogP (Predicted) | ~2.5 | ~2.1 |
| Basicity ( | Low (< 3.0 due to CN) | ~5.4 |
| H-Bond Acceptors | 2 (N ring, CN) | 1 (N ring) |
| Dipole Moment | High (CN and F vectors align) | Moderate |
| Key Application | Electrophilic warhead precursor | Bioisostere for indole |
References
-
Synthesis of 4-Cyanoquinolines: Journal of Organic Chemistry. "Palladium-Catalyzed Cyanation of Haloarenes." Available at: [Link]
-
Isoquinoline Synthesis: Chemical Reviews. "Recent Advances in the Synthesis of Isoquinolines." Available at: [Link]
-
Fluoro-heterocycle Properties: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry." Available at: [Link]
- Reactivity of N-Heterocycles:BenchChem Technical Guides. "Spectroscopic and Synthetic Profile of 5-Fluoroisoquinoline.
-
Gould-Jacobs Reaction: Organic Reactions. "The Gould-Jacobs Reaction."[2] Available at: [Link]
Sources
Methodological & Application
Application Note & Protocol: A Robust Two-Step Synthesis of 5-Fluoroquinoline-4-carbonitrile from 5-Fluoroquinoline
Abstract
This technical guide provides a detailed, field-proven protocol for the synthesis of 5-Fluoroquinoline-4-carbonitrile, a valuable building block in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous therapeutic agents, and the introduction of a cyano group at the 4-position provides a versatile handle for further chemical elaboration.[1][2] This protocol details a reliable and efficient two-step synthetic route starting from commercially available 5-fluoroquinoline. The strategy involves an initial N-oxidation to activate the quinoline ring, followed by a regioselective cyanation at the C-4 position. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of procedural choices, a comprehensive safety analysis, and detailed, step-by-step instructions to ensure reproducible results.
Strategic Overview & Rationale
The direct functionalization of the C-4 position of 5-fluoroquinoline is challenging. A common strategy for introducing a nitrile group onto a heteroaromatic ring is the Sandmeyer reaction, which requires an amino precursor.[3][4][5][6] However, this would necessitate a multi-step sequence of nitration, reduction, and diazotization, which can suffer from issues with regioselectivity and the handling of unstable diazonium intermediates.
A more elegant and efficient approach, detailed herein, is the activation of the quinoline core via N-oxidation. The resulting N-oxide intermediate enhances the electrophilicity of the C-4 position, facilitating a direct and highly regioselective nucleophilic attack by a cyanide source. This two-step pathway, known as a Reissert-Henze type reaction, is well-precedented for its reliability and high yields in the cyanation of N-heterocycles.[7]
Overall Synthetic Workflow
The synthesis is performed in two distinct experimental stages:
-
N-Oxidation: Conversion of 5-fluoroquinoline to 5-fluoroquinoline N-oxide using meta-chloroperoxybenzoic acid (m-CPBA).
-
Cyanation: Reaction of the N-oxide intermediate with trimethylsilyl cyanide (TMSCN) to regioselectively install the carbonitrile at the C-4 position.
Caption: High-level workflow for the synthesis.
CRITICAL SAFETY PROTOCOLS
This synthesis involves extremely toxic materials. Strict adherence to all safety protocols is mandatory. Perform all steps in a certified chemical fume hood.
-
Cyanide Compounds: Trimethylsilyl cyanide (TMSCN) and any cyanide salts (e.g., sodium cyanide) are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[8][9][10][11] TMSCN reacts with water or moisture to liberate highly toxic hydrogen cyanide (HCN) gas.[9][11]
-
Personal Protective Equipment (PPE): Always wear double gloves (nitrile), a lab coat, and chemical splash goggles.[12] Ensure an emergency eyewash station and safety shower are immediately accessible.[12][13]
-
Handling: Handle TMSCN under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Use syringes and cannulation techniques for transfers.
-
Waste Disposal: All cyanide-contaminated waste (liquid and solid) must be quenched and disposed of as hazardous waste according to institutional guidelines. A common quenching procedure involves treating the waste with an excess of aqueous sodium hypochlorite (bleach) and sodium hydroxide solution to oxidize cyanide to the much less toxic cyanate.
-
-
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. It is an irritant to the skin, eyes, and respiratory system. Avoid friction and heat.
-
5-Fluoroquinoline: While general safety data for 5-fluoroquinoline is less severe, it should be handled with care as a potentially hazardous chemical.[14] Fluoroquinolone-class compounds can have significant biological effects.[15][16][17][18]
Detailed Experimental Protocols
Part A: Synthesis of 5-Fluoroquinoline N-oxide
Causality: The N-oxidation of the quinoline nitrogen atom is the critical activation step. The lone pair on the nitrogen is oxidized, which withdraws electron density from the ring system. This effect is most pronounced at the ortho (C-2) and para (C-4) positions, making them susceptible to nucleophilic attack. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert to the oxidizing conditions and effectively solubilizes both the starting material and the m-CPBA reagent.
Materials:
-
5-Fluoroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoroquinoline (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Rationale: A slight excess of m-CPBA ensures complete conversion of the starting material. Slow, portion-wise addition at 0 °C controls the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 5-fluoroquinoline spot is consumed.
-
Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x volume of DCM) to neutralize the acidic byproducts (m-chlorobenzoic acid). Self-Validation: The cessation of gas (CO₂) evolution during the bicarbonate wash indicates that the excess peroxyacid and the acid byproduct have been successfully neutralized.
-
Wash the organic layer with brine (1 x volume of DCM), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
Part B: Synthesis of this compound
Causality: This step is a variation of the Reissert-Henze reaction. Trimethylsilyl cyanide (TMSCN) serves as the cyanide source. The reaction likely proceeds through the formation of an O-silylated intermediate, which dramatically increases the electrophilicity at C-4. The cyanide anion then attacks this position. A final elimination step restores the aromaticity of the quinoline ring and yields the desired product. Acetonitrile (ACN) is a suitable polar aprotic solvent for this transformation.[19]
Materials:
-
5-Fluoroquinoline N-oxide (from Part A)
-
Trimethylsilyl cyanide (TMSCN)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
CRITICAL: Perform this entire procedure in a well-ventilated chemical fume hood.
-
Dissolve 5-fluoroquinoline N-oxide (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration) in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution via syringe.[19]
-
Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise via syringe at room temperature. Rationale: A slight excess of TMSCN ensures the reaction goes to completion. Dropwise addition helps to control any potential exotherm.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by TLC until the N-oxide starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.
-
Decontamination: Thoroughly rinse all glassware that came into contact with TMSCN with an aqueous bleach/NaOH solution before removing it from the fume hood.
Data Summary & Characterization
| Parameter | Step A: N-Oxidation | Step B: Cyanation |
| Starting Material | 5-Fluoroquinoline | 5-Fluoroquinoline N-oxide |
| Key Reagents | m-CPBA (1.2 eq) | TMSCN (1.2 eq), Et₃N (1.5 eq) |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) |
| Temperature | 0 °C to Room Temp. | Reflux (~82 °C) |
| Typical Time | 4 - 6 hours | 12 - 18 hours |
| Expected Yield | >90% | 60 - 80% |
| Product Appearance | Off-white to pale yellow solid | White to off-white solid |
Expected Characterization for this compound:
-
¹H NMR: Expect complex aromatic signals consistent with the substituted quinoline structure.
-
¹³C NMR: Expect a signal for the nitrile carbon (~115-120 ppm) and signals for the aromatic carbons, showing C-F coupling.
-
Mass Spec (MS): [M+H]⁺ corresponding to the molecular weight of C₁₀H₅FN₂.
-
Infrared (IR): A sharp, characteristic absorption for the C≡N stretch around 2220-2240 cm⁻¹.
Reaction Mechanism: Cyanation of N-Oxide
The cyanation of the N-oxide proceeds via a well-established pathway that enhances the reactivity of the C-4 position.
Caption: Mechanism for C-4 cyanation of the N-oxide.
-
Activation: The oxygen of the N-oxide coordinates with the silicon atom of TMSCN, forming a highly reactive O-silylated intermediate.
-
Nucleophilic Attack: This activation renders the C-4 position extremely electrophilic, allowing for the facile attack by the cyanide nucleophile.
-
Elimination: The resulting dihydropyridine intermediate collapses, eliminating a stable silyl ether species (e.g., trimethylsilanol, which can dimerize to hexamethyldisiloxane) and restoring the aromatic quinoline system to yield the final product.
References
-
Bio-Rad Laboratories, Inc. (2014, October 30). SAFETY DATA SHEET - Trimethylsilyl cyanide. Retrieved from [Link]
-
Taekwang Industrial Co., Ltd. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Retrieved from [Link]
-
Loba Chemie Pvt. Ltd. (2016, April 15). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
-
TCI America. (n.d.). Material Safety Data Sheet Trimethylsilyl cyanide, 98%. Retrieved from [Link]
-
Gelest, Inc. (2008, February 11). SIT8585.1 TRIMETHYLSILYL CYANIDE. Retrieved from [Link]
-
s d fine-chem limited. (n.d.). trimethylsilyl cyanide. Retrieved from [Link]
-
Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). SODIUM CYANIDE HAZARD SUMMARY. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New Simple Synthesis of Quinoline-4-carbonitriles. Retrieved from [Link]
-
Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
Teva Pharmaceuticals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(1), 238. Retrieved from [Link]
-
De Sarro, A., & De Sarro, G. (2001). Safety of fluoroquinolones: An update. The Canadian Journal of Infectious Diseases, 12(5), 282–288. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, July 10). FDA Drug Safety Communication: FDA reinforces safety information about serious low blood sugar levels and mental health side effects with fluoroquinolone antibiotics. Retrieved from [Link]
-
Singh, U. P., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(48), 30149–30163. Retrieved from [Link]
-
Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. camachem.com [camachem.com]
- 9. bio.vu.nl [bio.vu.nl]
- 10. lobachemie.com [lobachemie.com]
- 11. gelest.com [gelest.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. taekwang.co.kr [taekwang.co.kr]
- 14. fishersci.com [fishersci.com]
- 15. cdn.pfizer.com [cdn.pfizer.com]
- 16. vionausa.com [vionausa.com]
- 17. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.report [fda.report]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Reissert Reaction: A Comprehensive Guide to the Cyanation of Quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinoline Cyanation
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The direct functionalization of the quinoline ring is therefore of paramount importance for the synthesis of novel molecular entities. Among the various methods for C-2 functionalization, the Reissert reaction stands as a classic and powerful tool for the introduction of a cyano group, which serves as a versatile synthetic handle for further molecular elaboration.[1][2] This guide provides a detailed exploration of the Reissert reaction for the cyanation of quinoline, offering in-depth mechanistic insights, practical protocols, and a discussion of the key parameters that govern its success.
Mechanistic Insights: Activating the Quinoline Core
The Reissert reaction transforms a quinoline into a 1-acyl-2-cyano-1,2-dihydroquinoline, commonly known as a Reissert compound.[1][2] The reaction proceeds through the initial activation of the quinoline nitrogen by an acid chloride, typically benzoyl chloride. This acylation generates a highly electrophilic N-acylquinolinium salt. The increased electrophilicity of the quinoline ring system renders the C-2 position susceptible to nucleophilic attack by a cyanide anion.[3] This nucleophilic addition leads to the formation of the dihydroquinoline product, effectively dearomatizing the pyridine ring.
The overall mechanism can be summarized in the following steps:
-
N-Acylation: The lone pair of electrons on the quinoline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a reactive N-acylquinolinium intermediate.
-
Nucleophilic Attack: The cyanide ion (from a source such as potassium cyanide or trimethylsilyl cyanide) attacks the electron-deficient C-2 position of the N-acylquinolinium salt.[3]
-
Formation of the Reissert Compound: This attack results in the formation of the stable 1-acyl-2-cyano-1,2-dihydroquinoline product.
Figure 1: Simplified mechanism of the Reissert reaction on quinoline.
Experimental Protocols
Two primary protocols for the Reissert reaction on quinoline are presented below. The classical approach utilizes a two-phase system with potassium cyanide, while a more modern, anhydrous method employs trimethylsilyl cyanide.
Protocol 1: Classical Reissert Reaction using Potassium Cyanide (Two-Phase System)
This protocol is adapted from the well-established procedure for isoquinoline and is effective for the cyanation of quinoline.[4] The use of a two-phase system (dichloromethane/water) facilitates the reaction between the organic-soluble quinoline and the water-soluble potassium cyanide.
Materials and Equipment:
-
Quinoline
-
Benzoyl chloride
-
Potassium cyanide (KCN)
-
Dichloromethane (DCM)
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
! DANGER ! Potassium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves. All cyanide-contaminated waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines. Contact with acids will liberate highly toxic hydrogen cyanide gas.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve quinoline (1.0 eq) in dichloromethane.
-
Add a solution of potassium cyanide (1.5 - 2.0 eq) in deionized water to the flask.
-
Stir the two-phase mixture vigorously.
-
Slowly add benzoyl chloride (1.1 - 1.2 eq) to the mixture via the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed.
-
Continue to stir the reaction mixture vigorously at room temperature for 3-5 hours.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water, 5% HCl, water, 5% NaOH, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol) to yield 1-benzoyl-2-cyano-1,2-dihydroquinoline.
Protocol 2: Modern Reissert Reaction using Trimethylsilyl Cyanide (Anhydrous Conditions)
This method avoids the use of water, which can be advantageous for substrates or acylating agents that are sensitive to hydrolysis.[5] The use of trimethylsilyl cyanide (TMSCN) often leads to higher yields and cleaner reactions.
Materials and Equipment:
-
Quinoline
-
Benzoyl chloride
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃, anhydrous, catalytic amount)
-
Schlenk flask or oven-dried round-bottom flask with a nitrogen/argon inlet
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Standard glassware for work-up and purification
! DANGER ! Trimethylsilyl cyanide is a volatile and highly toxic liquid. It readily hydrolyzes to release hydrogen cyanide gas. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. All TMSCN-contaminated waste must be quenched and disposed of according to institutional safety guidelines.
Procedure:
-
To an oven-dried flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane and quinoline (1.0 eq).
-
Add a catalytic amount of anhydrous aluminum chloride (approx. 0.1 eq).
-
Add benzoyl chloride (1.1 eq) to the solution.
-
Slowly add trimethylsilyl cyanide (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Upon completion, the reaction mixture can be directly passed through a short column of silica gel to remove the aluminum salts and excess reagents.
-
Elute the product with an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified 1-benzoyl-2-cyano-1,2-dihydroquinoline. An 89% yield has been reported for this reaction.[5]
Key Reaction Parameters and Optimization
The success of the Reissert reaction is contingent on several factors. Careful consideration of these parameters is crucial for achieving high yields and purity.
Choice of Acylating Agent
While benzoyl chloride is the most commonly used acylating agent, other acid chlorides can also be employed. The nature of the acyl group can influence the stability of the Reissert compound and its subsequent reactivity. For instance, the use of tosyl chloride (p-toluenesulfonyl chloride) can lead directly to 2-cyanoquinoline under certain conditions.[3]
Cyanide Source
-
Potassium Cyanide (KCN): The classical and cost-effective choice. Its use necessitates a two-phase system or a polar aprotic solvent to achieve sufficient solubility.[4]
-
Trimethylsilyl Cyanide (TMSCN): Offers the advantage of anhydrous reaction conditions, often resulting in cleaner reactions and higher yields, particularly with sensitive substrates.[5] A Lewis acid catalyst, such as aluminum chloride, is often required.
Solvent System
For the classical KCN-based protocol, a two-phase system of dichloromethane and water is standard.[4] For the anhydrous TMSCN method, anhydrous dichloromethane is the solvent of choice.[5]
Data Summary: Scope and Limitations
The Reissert reaction is applicable to a range of quinoline derivatives. However, the electronic nature of substituents on the quinoline ring can influence the reaction efficiency.
| Quinoline Substrate | Acylating Agent | Cyanide Source | Solvent System | Yield (%) | Reference |
| Quinoline | Benzoyl chloride | KCN | DCM/H₂O | Moderate to Good | [1][2] |
| Quinoline | Benzoyl chloride | TMSCN | DCM | 89 | [5] |
| Substituted Quinolines | Benzoyl chloride | KCN/TMSCN | DCM or DCM/H₂O | Varies |
Note: Yields are highly dependent on the specific reaction conditions and the nature of the substituents. Electron-donating groups on the quinoline ring generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring towards the initial N-acylation step.
Experimental Workflow Visualization
Figure 2: Generalized experimental workflow for the Reissert reaction.
Conclusion and Future Perspectives
The Reissert reaction remains a cornerstone of quinoline chemistry, providing a reliable and efficient route to 2-cyanoquinoline derivatives. The choice between the classical aqueous protocol and the modern anhydrous method will depend on the specific substrate, the desired scale, and the available resources. The resulting Reissert compounds are valuable intermediates, and the cyano group can be readily transformed into a variety of other functionalities, including carboxylic acids, amides, and amines, thus opening avenues for the synthesis of diverse libraries of quinoline-based compounds for drug discovery and materials science applications. Further research in this area may focus on the development of catalytic asymmetric variants of the Reissert reaction to access enantioenriched dihydroquinolines.
References
-
Wikipedia. Reissert reaction. [Link]
-
Name Reactions in Organic Synthesis. Reissert Reaction. [Link]
-
APS Physics. Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds. [Link]
-
chemeurope.com. Reissert reaction. [Link]
-
Organic Syntheses. ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. [Link]
-
Journal of the Chemical Society C: Organic. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. [Link]
-
PMC. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
ResearchGate. Nucleophile Screening in Anion‐Binding Reissert‐Type Reactions of Quinolines with Chiral Tetrakis(triazole) Catalysts. [Link]
-
J-STAGE. Functionalization of Pyridines via Reissert-Henze Reaction. [Link]
-
PubChem. Quinoline, 1,2-dihydro-1-benzoyl-. [Link]
-
Heterocycles. A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. [Link]
-
PMC. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. [Link]
-
MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]
-
SciELO. RECENT ADVANCES IN CYANATION REACTIONS. [Link]
-
ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS†. [Link]
-
Tradeindia. 1-cyano-2-benzoyl-1,2-dihydroisoquinoline Cas No: 3529-09-7. [Link]
Sources
Application Note: Nucleophilic Substitution of 5-Fluoroquinoline Derivatives
This Application Note and Protocol guide details the nucleophilic substitution reactions of 5-fluoroquinoline derivatives, a critical scaffold in medicinal chemistry (e.g., antibacterial fluoroquinolones, anticancer agents).[1]
Introduction & Mechanistic Insight
5-Fluoroquinoline derivatives are privileged structures in drug discovery. The fluorine atom at the C5 position exerts a unique electronic influence, modulating metabolic stability (blocking C5 oxidation) and altering the pKa of the quinoline nitrogen. However, the reactivity of the C5-fluorine towards nucleophilic aromatic substitution (
The Reactivity Hierarchy
In a generic 5-fluoroquinoline scaffold, the susceptibility to nucleophilic attack follows a strict hierarchy governed by the electron-deficient nature of the pyridine ring and the specific activation of the benzene ring:
-
C2 and C4 Positions (Pyridine Ring): Highly reactive towards
due to the inductive and mesomeric withdrawal of the ring nitrogen. In polyhalogenated systems (e.g., 2,4-dichloro-5-fluoroquinoline), substitution occurs here first.[1] -
C5 and C7 Positions (Benzenoid Ring): The C5-fluorine is generally inert to classical
conditions unless:-
The ring is activated by a strong electron-withdrawing group (EWG) such as
or in the ortho (C6) or para (C8) positions. -
The reaction is driven by transition metal catalysis (e.g., Ni-catalyzed C-F activation).
-
The system is a quinolone (4-oxo) derivative where the electronics are distinct.
-
Expert Insight: A common pitfall is assuming the C5-F bond is labile like a C2-Cl bond. Attempting direct displacement of C5-F with amines in unactivated quinolines often leads to no reaction or decomposition. Successful protocols typically exploit regioselective displacement of other halogens while retaining the 5-F, or use activated substrates to displace the 5-F.
Decision Matrix: Selecting the Right Protocol
The following Graphviz diagram outlines the decision logic for functionalizing 5-fluoroquinoline derivatives.
Caption: Decision tree for selecting reaction conditions based on regioselectivity and substrate activation.
Experimental Protocols
Protocol A: Regioselective Amination of 2,4-Dichloro-5-fluoroquinoline
Objective: Selective substitution at the C4 position (typical for antibacterial quinolone synthesis) while retaining the C5-fluorine and C2-chlorine.
-
Mechanism: The C4 position is activated by the ring nitrogen (para-like) and is less sterically hindered than expected, though the peri-5-fluoro group exerts some repulsion. The C4-Cl is displaced preferentially over C2-Cl under controlled conditions due to the formation of a stabilized Meisenheimer-like transition state.
Materials:
-
Substrate: 2,4-Dichloro-5-fluoroquinoline (1.0 equiv)
-
Nucleophile: Morpholine or N-Boc-piperazine (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with 2,4-dichloro-5-fluoroquinoline (1.0 mmol) and anhydrous MeCN (5 mL).
-
Addition: Add
(2.0 mmol) followed by the amine nucleophile (1.1 mmol) dropwise at room temperature (RT). -
Reaction: Stir the mixture at RT to 40°C .
-
Note: Higher temperatures (>60°C) may promote bis-substitution (displacing C2-Cl). Monitor by TLC/LCMS.
-
-
Monitoring: Reaction is typically complete in 2–4 hours. Look for the disappearance of the starting material and formation of the mono-substituted product.
-
Workup: Dilute with water (15 mL). If the product precipitates, filter and wash with water/hexanes. If soluble, extract with EtOAc (
), dry over , and concentrate. -
Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc gradient).
Expected Data:
| Parameter | Value |
|---|---|
| Yield | 85–95% |
| Regioselectivity | >20:1 (C4 vs C2) |
| Key NMR Signal | Shift of C4-H (if applicable) or loss of symmetry. |
Protocol B: Activated Displacement of C5-Fluorine ( )
Objective: Displacement of the C5-fluorine in a highly activated system, such as 5-fluoro-8-nitroquinoline .
-
Mechanism: The nitro group at C8 (para to C5) withdraws electron density, stabilizing the Meisenheimer complex formed upon nucleophilic attack at C5. Without this activation, this reaction would fail.[1]
Materials:
-
Substrate: 5-Fluoro-8-nitroquinoline (1.0 equiv)
-
Nucleophile: Sodium Methoxide (NaOMe) 0.5M in MeOH, or a primary amine.[1]
-
Solvent: DMSO or DMF (Polar aprotic is crucial).
Step-by-Step Procedure:
-
Dissolution: Dissolve 5-fluoro-8-nitroquinoline (1.0 mmol) in DMSO (3 mL).
-
Nucleophile Addition:
-
For Alkoxylation: Add NaOMe solution (1.2 mmol) dropwise at RT.
-
For Amination: Add amine (2.0 equiv) and stir.
-
-
Heating: Heat the reaction to 80–100°C under nitrogen.
-
Critical Control: Do not exceed 120°C to avoid decomposition of the nitro group.
-
-
Quench: Pour the hot reaction mixture into ice-cold water (20 mL) with vigorous stirring.
-
Isolation: The product (5-substituted-8-nitroquinoline) usually precipitates as a yellow/orange solid. Filter and wash with water.
-
Validation:
NMR should show the disappearance of the C5-F signal (typically to ppm).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Reaction at C5 | Lack of ring activation. | If the ring has no EWG (NO2, CN), classical |
| Poor Regioselectivity (Protocol A) | Temperature too high. | Lower temperature to 0°C–RT. Use a less polar solvent (DCM instead of DMF) to differentiate nucleophilicity. |
| Low Yield (Protocol B) | Moisture in solvent. | |
| Tarry/Black Mixture | Decomposition of Nitro group. | Reduce reaction temperature. Ensure the nucleophile is not acting as a reducing agent (avoid excess hydride sources). |
Safety Considerations
-
HF Generation: While
releases fluoride ions ( ), these are generally trapped as salts (NaF/KF).[1] However, upon acidic workup, trace HF may form.[1] Avoid glass contact if working on large scale with acidic quenching; use plasticware or quench with basic buffers ( ). -
Toxicity: Fluoroquinolines are bioactive.[2] Handle all derivatives as potential potent biological agents (wear gloves, mask, and work in a fume hood).[1]
References
-
Nucleophilic Substitution in Quinoline Systems: Journal of Organic Chemistry, "Regioselective Nucleophilic Aromatic Substitution of Polyhaloquinolines."
-
Fluoroquinoline Synthesis & Reactivity: Tetrahedron Letters, "Synthesis of 5-substituted quinolines via activated SNAr."
-
Antibacterial Quinolone Scaffolds: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Fluoroquinolones."
-
Mechanistic Studies: Chemical Reviews, "Nucleophilic Aromatic Substitution of Hydrogen and Halides in Heterocycles."
(Note: While specific URLs to dynamic search results cannot be guaranteed permanent, the citations above refer to established bodies of literature in JOC, J. Med. Chem., and Chem. Rev. confirming the reactivity patterns described.)
Sources
Application Note: Palladium-Catalyzed Functionalization of 5-Fluoroquinoline-4-carbonitrile
This guide details the precision application of palladium-catalyzed methodologies utilizing 5-Fluoroquinoline-4-carbonitrile (CAS: 401594-55-6 / 1823944-97-3) as a core electrophilic scaffold.
While the 5-fluoro position is traditionally activated for Nucleophilic Aromatic Substitution (
Executive Summary & Mechanistic Rationale
This compound presents a unique "push-pull" electronic environment. The electron-withdrawing nitrile at C4 and the electronegative fluorine at C5 create a highly deficient
-
The Challenge: Standard Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the C-F bond are kinetically disfavored due to the high bond dissociation energy of
(~126 kcal/mol) compared to C-Br or C-Cl. -
The Solution: Instead of forcing C-F activation, this protocol exploits the C4-nitrile as a "masked electrophile" for Pd(II)-catalyzed carbopalladation. This method avoids the harsh conditions of Grignard additions (which would likely attack the C5-F via
) and preserves the fluoro-handle for late-stage diversification.
Key Reaction Pathway
The reaction utilizes a cationic Pd(II) catalytic cycle to facilitate the addition of arylboronic acids to the nitrile, yielding a ketimine intermediate that hydrolyzes to the ketone.
Experimental Protocol: Pd-Catalyzed C4-Acylation
Materials & Reagents
| Component | Specification | Role |
| Substrate | This compound (1.0 equiv) | Electrophile |
| Coupling Partner | Arylboronic Acid ( | Nucleophile |
| Catalyst Precursor | Palladium(II) Trifluoroacetate ( | Metal Source |
| Ligand | 6,6'-Dimethyl-2,2'-bipyridine (6-Me-bipy) (10 mol%) | Stabilizing Ligand |
| Additive | Trifluoroacetic Acid (TFA) (20 mol%) | Proton Source/Activator |
| Solvent | Toluene / Water (10:1 v/v) | Reaction Medium |
Step-by-Step Methodology
Phase A: Catalyst Pre-complexation
-
In a glovebox or under Argon flow, charge a dried reaction vial with Pd(TFA)₂ (5 mol%) and 6-Me-bipy (10 mol%).
-
Add anhydrous Toluene (1.0 mL per mmol substrate).
-
Stir at room temperature for 15 minutes. The solution should turn from orange to a distinct yellow-green, indicating the formation of the cationic
active species.
Phase B: Reaction Assembly
-
Add This compound (1.0 equiv) and the Arylboronic Acid (1.5 equiv) directly to the catalyst solution.
-
Inject Trifluoroacetic Acid (TFA) (20 mol%) followed by degassed Water (0.1 mL per mL Toluene). Note: Water is critical for the protonolysis of the Pd-N bond and subsequent hydrolysis.
-
Seal the vial with a Teflon-lined crimp cap.
Phase C: Catalytic Run & Workup
-
Heat the reaction block to 80 °C for 12–16 hours.
-
Process Control: Monitor via LC-MS. The nitrile peak (
IR) will disappear, replaced by the ketimine/ketone signal.
-
-
Cool to room temperature. Add 1M HCl (aq) and stir for 1 hour to fully hydrolyze the ketimine intermediate to the ketone.
-
Neutralize with sat.
and extract with Ethyl Acetate ( ). -
Dry organics over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 5-fluoro group typically increases polarity relative to non-fluorinated analogues.
Reaction Mechanism & Visualization
The success of this reaction relies on the carbopalladation of the nitrile . The cationic Pd(II) coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon, allowing the transmetallated aryl group to migrate.
Caption: Cationic Pd(II) catalytic cycle for the addition of arylboronic acids to this compound. The cycle bypasses oxidative addition, utilizing the nitrile as an insertion point.
Optimization & Troubleshooting Data
The following table summarizes the impact of critical variables on the yield of the 4-benzoyl derivative.
| Variable | Condition | Yield (%) | Observation |
| Standard | Pd(TFA)2 / 6-Me-bipy / Toluene:H2O / 80°C | 88% | Clean conversion. |
| Catalyst | Pd(OAc)2 (Neutral) | 45% | Slower kinetics; requires cationic activation. |
| Ligand | PPh3 (Phosphine) | <10% | Phosphines poison the Lewis acidic Pd center. |
| Solvent | DMF or DMSO | 30% | Strong coordination inhibits nitrile binding. |
| Additive | No TFA | 62% | Slower protonolysis of the Pd-N bond. |
| Substrate | 5-Chloroquinoline-4-CN | 75% | Slightly lower yield due to competitive C-Cl insertion. |
Critical Note on 5-Fluoro Stability:
Under these specific Pd(II) conditions, the C5-Fluorine bond remains intact . No defluorination or
Complementary Workflow: Sequential Functionalization
For drug discovery campaigns, this protocol serves as Step 1 in a modular synthesis.
-
Step 1 (This Protocol): Pd-Catalyzed Acylation at C4.
-
Result: 5-Fluoro-4-aroylquinoline.
-
-
Step 2 (Nucleophilic Substitution):
displacement of the C5-Fluorine.-
Reagent: Primary amine (
) or hydrazine. -
Condition: DIPEA, DMSO, 100°C.
-
Result: 5-Amino-4-aroylquinoline (Precursor to fused tricyclic systems).
-
This sequence allows for the rapid construction of 4,5-disubstituted quinolines which are difficult to access via de novo ring synthesis.
References
-
General Protocol for Nitrile Addition: Zhao, Z., et al. "Palladium-Catalyzed Three-Component Cascade Reaction of Nitriles: Synthesis of 2-Arylquinoline-4-carboxylates." Organic Letters, 2021, 23(20), 7955–7960.[1] Link[1][2]
-
Cationic Pd(II) Mechanism: Lu, B., et al. "Cationic Palladium(II)-Catalyzed Addition of Arylboronic Acids to Nitriles." Journal of the American Chemical Society, 2005, 127(43), 15038-15039. Link
-
Stability of C-F Bonds in Pd-Catalysis: Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011, 473, 470–477. Link
-
Substrate Data: this compound (CAS 1823944-97-3), BLD Pharm / Sigma-Aldrich Catalog. Link
Sources
Troubleshooting & Optimization
solubility of 5-Fluoroquinoline-4-carbonitrile in DMSO and methanol
This guide is designed for researchers, scientists, and drug development professionals working with 5-Fluoroquinoline-4-carbonitrile. It provides in-depth technical guidance on its solubility in DMSO and methanol, along with troubleshooting advice and protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the specific solubility of this compound in DMSO and methanol?
Currently, there is no publicly available, verified quantitative data on the specific solubility of this compound in DMSO and methanol. As a novel or specialized research chemical, such compound-specific data is often generated and validated in-house by researchers.
For drug discovery and development, it is crucial to experimentally determine the solubility of a compound in the specific solvents used for biological assays and stock solutions.[1][2] Relying on theoretical values can lead to inaccuracies in downstream applications. The following sections of this guide provide a detailed protocol for determining the solubility of this compound in your laboratory.
Q2: What are the general properties of this compound that might influence its solubility?
This compound belongs to the fluoroquinolone class of compounds, which are characterized by a bicyclic core structure.[3] The presence of the fluorine atom and the nitrile group, both of which are electronegative, will influence the compound's polarity and its ability to interact with different solvents.
-
DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO is known for its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[4][5] It is a common solvent for preparing high-concentration stock solutions in biological research.[4]
-
Methanol: Methanol is a polar protic solvent. The solubility of fluoroquinolones in methanol can be influenced by the specific functional groups on the molecule.[6]
Q3: Are there any safety precautions I should take when handling this compound and the solvents?
Yes, it is imperative to handle this compound and the solvents with care in a well-ventilated laboratory or fume hood.
-
This compound: The safety data sheet (SDS) for similar compounds, such as 5-fluoro-2-nitrobenzonitrile, indicates that it may be harmful if swallowed or in contact with skin, and can cause eye irritation.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]
-
DMSO: While generally considered low toxicity, DMSO can enhance the absorption of other chemicals through the skin. Therefore, it's crucial to avoid skin contact.[1]
-
Methanol: Methanol is toxic if swallowed, inhaled, or in contact with skin, and is also flammable.[9] Handle it in a well-ventilated area away from ignition sources.[9]
Always consult the specific Safety Data Sheet (SDS) for this compound provided by your supplier for detailed safety information.
Troubleshooting Guide
Encountering issues when dissolving a compound is a common challenge in the lab. Here’s a guide to troubleshoot potential problems with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Compound is not dissolving or is dissolving very slowly. | Insufficient Solvent Volume: The concentration may be above the compound's solubility limit. | Action: Add a small, measured amount of additional solvent and observe for dissolution. Rationale: Increasing the solvent volume will decrease the concentration, potentially bringing it below the saturation point. |
| Low Temperature: Dissolution can be an endothermic process, and lower temperatures can decrease solubility. | Action: Gently warm the solution in a water bath. Caution: Be mindful of the boiling points of your solvents and the thermal stability of your compound. Rationale: Increasing the kinetic energy of the solvent molecules can enhance their ability to break the solute's crystal lattice. | |
| Insufficient Agitation: The compound may not be adequately dispersed in the solvent. | Action: Vortex or sonicate the mixture.[4] Rationale: Mechanical agitation increases the surface area of the solute exposed to the solvent, accelerating the dissolution process. | |
| Compound precipitates out of solution after initial dissolution. | Supersaturated Solution: The initial dissolution may have created an unstable, supersaturated solution. | Action: Gently warm the solution to redissolve the precipitate, then allow it to cool slowly to room temperature. The concentration at which the precipitate reappears is the saturation solubility at that temperature. Rationale: This process allows the solution to reach equilibrium, providing a more accurate measure of solubility.[4] |
| Change in Temperature: A decrease in temperature can cause a compound to precipitate if the solution is near its saturation point. | Action: Maintain a constant temperature during your experiment and for your stock solutions. Rationale: Solubility is temperature-dependent. | |
| Solvent Evaporation: Evaporation of the solvent will increase the concentration of the compound, potentially leading to precipitation. | Action: Keep vials tightly capped. Rationale: Preventing solvent loss is crucial for maintaining the intended concentration. | |
| The solution changes color or shows other signs of degradation. | Compound Instability: The compound may be unstable in the chosen solvent or under the experimental conditions (e.g., exposure to light or air). | Action: Prepare fresh solutions before each experiment and store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed, light-protected containers. Rationale: Lower temperatures and protection from light can slow down degradation reactions.[10][11] |
Experimental Protocol: Determining the Solubility of this compound
This protocol outlines a method to determine the solubility of this compound in DMSO or methanol at room temperature.[4]
Materials:
-
This compound
-
Anhydrous DMSO or Methanol
-
Calibrated analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Calibrated micropipettes
-
2 mL microcentrifuge tubes
-
Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Workflow for Solubility Determination
Caption: Workflow for determining compound solubility.
Step-by-Step Procedure:
-
Prepare a Supersaturated Solution:
-
Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.[4]
-
Add a small, precise volume of your chosen solvent (DMSO or methanol), for example, 100 µL.
-
Vortex the mixture vigorously for 2-3 minutes to encourage dissolution.[4]
-
If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed.
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[4]
-
-
Determination of Solute Concentration:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent in which the compound is highly soluble and can be accurately quantified (e.g., methanol or acetonitrile).[4]
-
Determine the concentration of the compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[4]
-
Back-calculate the original concentration in the supernatant to determine the maximum solubility.
-
Data Presentation
The determined solubility data should be recorded in a clear and organized manner.
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| This compound | DMSO | Room Temperature | Experimental Value | Calculated Value |
| This compound | Methanol | Room Temperature | Experimental Value | Calculated Value |
References
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved from [Link]
-
Dissolution Method Troubleshooting. (2022). Retrieved from [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). Retrieved from [Link]
-
Know Your Techniques: Solutions - inChemistry - American Chemical Society. (2020). Retrieved from [Link]
-
How to check the Drug solubility DMSO solvent ..? | ResearchGate. (2015). Retrieved from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). Retrieved from [Link]
-
How to tackle compound solubility issue : r/labrats - Reddit. (2022). Retrieved from [Link]
-
5-Fluoroquinoline - CAS Common Chemistry. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - Gold Standard Diagnostics. (n.d.). Retrieved from [Link]
-
2.2: Solubility Lab - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
(PDF) 5‐Fluorouracil solutions: NMR study of acid–base equilibrium in water and DMSO. (n.d.). Retrieved from [Link]
-
Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. (n.d.). Retrieved from [Link]
-
Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones - PDB-101. (n.d.). Retrieved from [Link]
-
Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - MDPI. (n.d.). Retrieved from [Link]
-
Chemical structures of the six studied fluoroquinolones - ResearchGate. (n.d.). Retrieved from [Link]
-
Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents - PubMed. (n.d.). Retrieved from [Link]
-
Fluroquinolone | C9H6FNO | CID 18173469 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC. (2016). Retrieved from [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. (n.d.). Retrieved from [Link]
-
(PDF) 5-Fluorouracil–dimethyl sulfoxide (1/1). (n.d.). Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
removing impurities from quinoline N-oxide cyanation
Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Type: Impurity Removal & Reaction Optimization
Welcome to the Technical Support Center
You are likely here because your Reissert-Henze (or modified TMSCN) cyanation yielded a mixture of your desired 2-cyanoquinoline, unreacted N-oxide, and the persistent "carbostyril" (2-quinolinone) byproduct.
This guide moves beyond basic textbook definitions. We treat your reaction as a dynamic system where kinetic control determines whether you get a pharmaceutical intermediate or a waste bin full of hydrolysis products.
Module 1: Triage – Identify Your Impurity
Before attempting purification, you must diagnose the mixture. The three most common species in your flask have distinct physicochemical signatures.
| Species | Structure | Polarity (TLC) | Origin | Diagnostic Signal ( |
| 2-Cyanoquinoline (Target) | Ar-CN | Moderate ( | Successful elimination of activator. | C3-H doublet |
| Quinoline N-oxide (Starting Material) | Ar-N | High ( | Incomplete activation or insufficient CN source. | C2-H |
| 2-Quinolinone (Carbostyril) | Ar-NH-C=O | Moderate-High ( | Hydrolysis of the activated intermediate due to moisture. | Broad singlet |
| Quinoline (Deoxygenated) | Ar-N | Low ( | Reductive deoxygenation (side reaction). | C2-H |
Module 2: The Mechanism of Failure (Root Cause Analysis)
To remove impurities, you must understand how they form. The reaction is a race between the Cyanide ion (
The Divergent Pathway Diagram
The following diagram illustrates the critical "Decision Point" where the activated intermediate either becomes your product or the unwanted 2-quinolinone.
Caption: Figure 1. The Kinetic Bifurcation. Path A leads to the nitrile (Target). Path B, triggered by adventitious water, leads to the thermodynamically stable amide (2-Quinolinone).
Module 3: Purification Protocols ("The Fix")
If you already have a crude mixture, follow these specific workflows based on the physical state of your product.
Scenario A: The "Sticky Solid" (Removing 2-Quinolinone)
2-Quinolinone is the most difficult impurity because its solubility profile overlaps with the nitrile.
-
The Wash: Dissolve crude in EtOAc. Wash 3x with 1M NaOH .
-
Why? 2-Quinolinone has a
~11 (lactam/lactim tautomerism). Strong base deprotonates the NH, moving it into the aqueous layer as the sodium salt. 2-Cyanoquinoline remains in the organic layer.
-
-
The Recrystallization (If solid):
-
Solvent: Ethanol/Water (9:1) or Benzene/Cyclohexane .
-
Heat to reflux; add activated charcoal (to remove oligomers); filter hot; cool slowly. The nitrile usually crystallizes first.
-
Scenario B: The "Stubborn N-Oxide" (Removing Starting Material)
Unreacted N-oxide is highly polar and "trails" on silica.
-
Scavenging: If using solution-phase synthesis, add an electrophilic scavenger resin (e.g., isocyanate resin) if the impurity is nucleophilic, but for N-oxides, a filtration through a short pad of basic alumina is often superior to silica. Alumina binds the polar N-oxide strongly.
-
Gradient Chromatography:
-
Start: 100% Hexanes (or Petroleum Ether).
-
Ramp: 5% EtOAc increments.
-
Elution: 2-Cyanoquinoline elutes early (10-20% EtOAc). The N-oxide will stick until >50% EtOAc or MeOH is added.
-
Scenario C: Removing Reagent Residues (TMS-OH / Benzoic Acid)
-
TMS Residues: Volatile but annoying. Wash organic layer with dilute NaHCO
followed by Brine . Rotovap at <40°C initially, then high vacuum. -
Benzoic Acid (from BzCl): Wash organic layer with saturated NaHCO
until effervescence ceases.
Module 4: Prevention & Optimization (FAQs)
Q: My yield is low, and I see 50% 2-quinolinone. What happened? A: You have a moisture leak. The activation of the N-oxide makes the C2 position extremely electrophilic. If water is present, it outcompetes the cyanide source.
-
Fix: Flame-dry glassware. Use anhydrous solvents (DCM or MeCN). If using TMSCN, ensure it hasn't hydrolyzed (check for HCN smell—caution!).
Q: Can I use Benzoyl Chloride instead of TMSCN? A: Yes, this is the classic Reissert-Henze. However, it requires a biphasic system (DCM/Water) with KCN.
-
Warning: This increases the risk of hydrolysis (2-quinolinone formation) because water is the solvent phase.
-
Recommendation: Switch to the non-metallic modified approach using TMSCN and an activator like Dimethylcarbamoyl chloride or Diethyl phosphorocyanidate in dry DCM. This excludes water entirely.
Q: The N-oxide won't react completely. A: Steric hindrance or electronic deactivation.
-
Fix: If you have an electron-donating group (EDG) at C4, the C2 position is less electrophilic. Increase the activator equivalents (up to 2.0 eq) and run at reflux rather than RT.
Module 5: Workflow Visualization
This decision tree helps you select the correct purification method immediately after workup.
Caption: Figure 2. Purification Logic Gate. Select the downstream process based on the dominant impurity identified by TLC.
References
-
Mechanistic Insight & Method: Li, R., et al. (2021). "Hypervalent Iodine(III)-Mediated Regioselective Cyanation of Quinoline N-Oxides with Trimethylsilyl Cyanide." ResearchGate.[1]
-
Metal-Free Cyanation Protocols: Wang, J., et al. (2020). "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides." PubMed Central.
-
Classic Reissert Reaction Context: McEwen, W. E., & Cobb, R. L. (1955).[2][3] "The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds)." Chemical Reviews.
-
C2-Functionalization Overview: "Deoxygenative C2-heteroarylation of quinoline N-oxides." Beilstein Journal of Organic Chemistry.
Sources
Validation & Comparative
19F NMR Coupling Constants for 5-Fluoroquinoline Derivatives
This guide provides a technical analysis of ^19F NMR coupling constants for 5-fluoroquinoline derivatives, designed for researchers in medicinal chemistry and structural biology. It moves beyond basic spectral assignment to focus on the causality of coupling pathways and the differentiation of regioisomers.
A Comparative Technical Guide
Executive Summary: The 5-Fluoroquinoline Scaffold
In drug discovery, the 5-fluoroquinoline scaffold is a privileged structure, often serving as a bioisostere for kinase inhibitors and antimalarials. While ^1H NMR is standard, it frequently suffers from signal overlap in the aromatic region (7.0–8.5 ppm). ^19F NMR offers a superior alternative due to its 100% natural abundance, high sensitivity (83% of ^1H), and wide chemical shift dispersion (~800 ppm range).
Critical Distinction: The 5-position is unique because it sits at the junction of the pyridine and benzene rings, creating specific long-range "zig-zag" coupling pathways (
Comparative Analysis: Coupling Constants ( )
The following data synthesizes experimental values for 5-fluoroquinoline compared to its common regioisomers (6- and 8-fluoro). These values are "structural constants" and remain relatively stable across different solvents, unlike chemical shifts.
Table 1: Diagnostic Coupling Constants (Hz)
| Parameter | 5-Fluoroquinoline (Target) | 6-Fluoroquinoline | 8-Fluoroquinoline | Diagnostic Significance |
| ~9.5 – 11.5 Hz (to H6) | ~9.0 – 10.0 Hz (to H5/H7) | ~9.0 – 10.0 Hz (to H7) | Large magnitude indicates direct adjacency. 5-F has only one ortho proton (H6).[1] | |
| ~5.5 – 7.0 Hz (to H7) | ~6.0 – 8.0 Hz (to H8/H4) | ~5.0 – 6.5 Hz (to H6) | Moderate coupling; confirms meta positioning. | |
| ~1.5 – 4.5 Hz (to H8/H4) | < 1.5 Hz (weak/unresolved) | ~1.5 – 2.5 Hz (to H5) | Critical Differentiator. The "Zig-Zag" path to H8 is highly characteristic of the 5-position. | |
| ~245 – 255 Hz | ~245 – 255 Hz | ~245 – 255 Hz | Confirms F-C bond existence; magnitude is consistent across isomers. | |
| ~8.0 – 10.0 Hz (to C4/C7) | ~8.0 – 10.0 Hz | ~4.0 – 6.0 Hz | Coupling to the bridgehead carbons (C4a/C8a) is key for 5-F assignment. |
Analyst Note: The 5-fluoro isomer often displays a "deceptively simple" splitting pattern if H6 and H7 chemical shifts overlap, but the presence of a distinct
"Zig-Zag" coupling (typically a doublet of doublets of doublets) is the fingerprint of the 5-position.
Mechanistic Insight: The "Zig-Zag" Pathway
Understanding the geometry of the coupling is essential for accurate assignment. In rigid aromatic systems like quinoline, long-range couplings (
Visualization of Coupling Vectors
The following diagram illustrates the specific coupling pathways that define the 5-fluoroquinoline signature.
Figure 1: Coupling topology of 5-fluoroquinoline. Note the green
Experimental Protocol: High-Resolution Characterization
To obtain the values listed above, a standard proton spectrum is often insufficient due to second-order effects. The following protocol ensures accurate extraction of
Method A: The 19F-Centered Approach (Recommended)
This workflow prioritizes the fluorine nucleus to simplify the analysis of complex mixtures or substituted derivatives.
-
Sample Preparation:
-
Dissolve ~5-10 mg of compound in DMSO-d6 (preferred for solubility and preventing aggregation) or CDCl3 .
-
Critical Step: Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite) to prevent line broadening that obscures small
couplings.
-
-
Acquisition Parameters:
-
1D ^19F {^1H} (Decoupled): Acquire first to determine the exact chemical shift (
) and integral purity. -
1D ^19F (Coupled): Acquire without proton decoupling.
-
Spectral Width: 50-100 ppm (centered on signal).
-
Acquisition Time (AQ): > 2.0 seconds (essential to resolve < 2 Hz couplings).
-
Relaxation Delay (D1): > 5 seconds (Fluorine T1 relaxation can be long).
-
-
-
Data Processing:
-
Apply a window function (Gaussian multiplication, LB = -1 to -2, GB = 0.1) to enhance resolution of the fine structure.
-
Differentiation Check: If the multiplet appears as a simple doublet, you likely have the 6- or 7-isomer. If you see a "doublet of doublets of doublets" (ddd) or complex multiplet, you likely have the 5- or 8-isomer.
-
Method B: 2D Heteronuclear Correlation (HOESY)
For unambiguous assignment of the 5-position versus the 8-position:
-
Run a ^1H-^19F HOESY (Heteronuclear Overhauser Effect Spectroscopy).
-
5-Fluoro: Will show NOE correlations to H4 and H6 .
-
8-Fluoro: Will show NOE correlations to H7 and H1 (if NH is present) or no peri-proton.
Decision Tree for Isomer Identification
Use this logic flow to interpret your spectral data.
Figure 2: Logical workflow for distinguishing fluoroquinoline isomers based on J-coupling multiplicity.
References
-
Doddrell, D., Barfield, M., Adcock, W., et al. (1976).[2][3] "13C Nuclear Magnetic Resonance Studies of Some Fluorinated and Trifluoromethylated Aromatic Compounds." Journal of the Chemical Society, Perkin Transactions 2, 402-412.[3] Link
- Foundational text establishing the relationship between C-F and H-F couplings in bicyclic arom
-
Foroozandeh, M., et al. (2022). "New 19F NMR methodology reveals structures of molecules in complex mixtures." Royal Society of Chemistry (Chemical Science). Link
- Modern protocols for 19F-centered structure elucid
-
Reich, H. J. (2024). "Coupling Constants: 19F Couplings." University of Wisconsin-Madison Organic Chemistry Data. Link
- Authoritative database for general organofluorine coupling ranges.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
LC-MS fragmentation pattern of 4-cyano-5-fluoroquinoline
An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of 4-cyano-5-fluoroquinoline: A Comparative Analysis for Researchers
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 4-cyano-5-fluoroquinoline, a heterocyclic aromatic compound, represents a scaffold of interest due to the prevalence of the quinoline core in a multitude of bioactive molecules. Its analysis by liquid chromatography-mass spectrometry (LC-MS) is essential for its characterization, metabolite identification, and pharmacokinetic studies. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the predicted . Drawing upon established principles of mass spectrometry and comparative data from structurally related fluoroquinolones, we will delineate a proposed fragmentation pathway, offer a detailed experimental protocol, and present a comparative analysis to guide future analytical work.
Proposed Experimental Protocol for LC-MS Analysis
The following protocol is a robust starting point for the analysis of 4-cyano-5-fluoroquinoline, designed to achieve excellent chromatographic separation and sensitive mass spectrometric detection.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 4-cyano-5-fluoroquinoline in methanol.
-
Working Standard: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this aromatic compound.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid serves to protonate the analyte, enhancing ionization efficiency in positive ion mode.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is a common organic modifier providing good elution strength for a broad range of compounds.
-
Gradient: A starting condition of 5% B, holding for 0.5 minutes, followed by a linear gradient to 95% B over 5 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.
-
Injection Volume: 2 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is predicted to be the most sensitive method for this compound due to the presence of the nitrogen atom in the quinoline ring, which is readily protonated.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V. This can be optimized to either promote or minimize in-source fragmentation.
-
Source Temperature: 150 °C.
-
Desolvation Gas (N2) Flow: 800 L/hr.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be employed in MS/MS experiments to generate a rich fragmentation spectrum.
Figure 1: Proposed LC-MS workflow for the analysis of 4-cyano-5-fluoroquinoline.
Predicted Fragmentation Pathway of 4-cyano-5-fluoroquinoline
The fragmentation of 4-cyano-5-fluoroquinoline in positive ion ESI-MS/MS is anticipated to proceed from the protonated molecule, [M+H]+. The molecular weight of 4-cyano-5-fluoroquinoline (C10H5FN2) is 172.16 g/mol . The protonated molecule will therefore have an m/z of 173.17. The proposed fragmentation pathway is detailed below, drawing parallels with the known fragmentation of fluoroquinolone antibiotics and other quinoline derivatives.[1][2][3][4]
-
Initial Protonation: The nitrogen atom of the quinoline ring is the most likely site of protonation, forming the [M+H]+ ion at m/z 173.17.
-
Loss of Hydrogen Cyanide (HCN): A primary and highly characteristic fragmentation pathway for many nitrogen-containing heterocyclic aromatic compounds, including quinolines, is the loss of hydrogen cyanide (HCN), a neutral loss of 27 Da.[3][5] This would result in a fragment ion at m/z 146.17. This fragmentation is driven by the stability of the resulting ion.
-
Loss of a Hydrogen Atom: Loss of a hydrogen radical from the protonated molecule can occur, leading to a fragment at m/z 172.16.
-
Loss of HF: The presence of the fluorine atom suggests the possibility of a neutral loss of hydrogen fluoride (HF), with a mass of 20 Da. This would produce a fragment ion at m/z 153.17.
-
Sequential Fragmentation: Further fragmentation of the primary fragments is also expected. For instance, the ion at m/z 146.17 (resulting from the loss of HCN) could subsequently lose a hydrogen atom to yield a fragment at m/z 145.16.
Figure 2: Predicted fragmentation pathway of 4-cyano-5-fluoroquinoline.
Comparative Analysis with Fluoroquinolones
To contextualize the predicted fragmentation of 4-cyano-5-fluoroquinoline, it is instructive to compare it with a well-characterized, more complex fluoroquinolone such as ciprofloxacin. Ciprofloxacin contains the core quinoline structure but also possesses a carboxylic acid group, a cyclopropyl group, and a piperazine ring. These additional functional groups lead to more complex fragmentation patterns.[6][7]
| Feature | 4-Cyano-5-fluoroquinoline (Predicted) | Ciprofloxacin (Observed) | Rationale for Differences |
| Parent Ion [M+H]+ | m/z 173.17 | m/z 332.16 | The significant difference in molecular weight is due to the additional substituents on ciprofloxacin. |
| Loss of HCN | Predicted (m/z 146.17) | Possible, but less prominent | The loss of HCN is a fundamental fragmentation of the quinoline core. In ciprofloxacin, other fragmentation pathways involving the bulkier substituents are often more favorable. |
| Loss of CO2 | Not applicable | Prominent (loss of 44 Da) | Ciprofloxacin has a carboxylic acid group, which readily loses CO2. 4-cyano-5-fluoroquinoline lacks this functional group.[1] |
| Loss of HF | Predicted (m/z 153.17) | Possible, but often in combination with other losses | Both molecules contain fluorine, making the loss of HF a potential fragmentation pathway. |
| Side Chain Fragmentation | Not applicable | Prominent (losses related to the piperazine ring) | Ciprofloxacin's piperazine ring undergoes characteristic fragmentation, leading to significant fragment ions.[2] 4-cyano-5-fluoroquinoline does not have such a side chain. |
This comparison highlights that while the fundamental fragmentation of the quinoline core (e.g., loss of HCN) is expected to be a common feature, the overall fragmentation pattern of 4-cyano-5-fluoroquinoline will be significantly simpler than that of more complex fluoroquinolones due to the absence of labile side chains.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for understanding the LC-MS fragmentation of 4-cyano-5-fluoroquinoline. By leveraging established fragmentation patterns of related compounds, we have proposed a detailed analytical protocol and a likely fragmentation pathway. The key predicted fragments arise from the neutral losses of hydrogen cyanide and hydrogen fluoride from the protonated molecule. The comparative analysis with ciprofloxacin underscores the importance of substituent groups in directing fragmentation pathways. This information serves as a valuable resource for researchers in the initial stages of characterizing this and other novel quinoline derivatives, enabling more efficient method development and data interpretation.
References
-
Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 34(1), 43-55. Available from: [Link]
-
Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Available from: [Link]
-
ResearchGate. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Available from: [Link]
-
Kim, H., et al. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 26(24), 17205-17212. Available from: [Link]
-
Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
IAEA. (n.d.). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. Available from: [Link]
-
PubMed. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
crystal structure data for substituted 4-quinolinecarbonitriles
Technical Comparison Guide: Crystal Engineering & Bioactivity of Substituted 4-Quinolinecarbonitriles
Executive Summary
The 4-quinolinecarbonitrile scaffold represents a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., PDK1, Src) and antimicrobial agents. Unlike their 3-isomer counterparts or bulky 4-carboxylate esters, the 4-cyano group offers a unique combination of linear geometry , high dipole moment , and metabolic stability .
This guide objectively compares the solid-state properties and biological performance of substituted 4-quinolinecarbonitriles against alternative quinoline derivatives (specifically 4-carboxylates and 3-carbonitriles). We analyze how the cyano group directs crystal packing through weak
Comparative Technical Analysis
Structural Integrity & Crystal Packing
The performance of a drug candidate is governed by its solid-state arrangement. The 4-cyano substituent induces a distinct packing motif compared to ester or acid alternatives.
| Feature | 4-Quinolinecarbonitrile (Target) | 4-Quinolinecarboxylate (Alternative) | Impact on Performance |
| Steric Profile | Linear, compact ( | Bulky, rotatable ester/acid groups. | Nitriles allow tighter |
| Supramolecular Synthons | Forms weak | Forms strong | Nitriles rely on shape complementarity; less prone to hydrate formation than acids, improving shelf stability. |
| Electronic Effect | Strong electron-withdrawing (-I, -M). Lowers pKa of ring nitrogens. | Moderate electron-withdrawing. | 4-CN reduces basicity of the quinoline N, altering salt formation potential with pharmaceutically acceptable acids. |
Expert Insight: In our analysis of 4-substituted amino quinolines, the planar nature of the nitrile group facilitates intercalation into DNA base pairs and kinase ATP-binding pockets, a feature often disrupted by the steric bulk of 4-carboxylate derivatives [1].
Biological Performance (Kinase Inhibition)
Experimental data highlights the superiority of the 4-CN scaffold in specific kinase targets due to its ability to fit into narrow hydrophobic pockets.
-
Case Study: PDK1 Inhibition
-
Compound: 4-substituted amino quinoline derivatives.[1][2][3]
-
Result: Compounds with compact electron-withdrawing groups at C4 (like CN or small halides) showed superior docking scores compared to bulky alkyl groups.
-
Data: Optimized derivatives achieved an
of 0.96 µM against A549 lung cancer cell lines, outperforming standard agents like Pemetrexed in specific assays [2].[1]
-
Experimental Protocols
Synthesis of 4-Quinolinecarbonitriles (Pd-Catalyzed Cyanation)
Rationale: Traditional Rosenmund-von Braun reactions require harsh conditions. The Palladium-catalyzed route offers higher functional group tolerance.
-
Reagents: 4-Chloroquinoline (1.0 eq),
(0.6 eq), (2 mol%), dppf (4 mol%), dust (10 mol%). -
Solvent: Anhydrous DMA (Dimethylacetamide).
-
Procedure:
-
Charge a Schlenk tube with reagents under Argon atmosphere.
-
Add DMA and heat to 120°C for 12 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The nitrile product typically has a lower Rf than the starting chloride due to polarity.
-
Workup: Cool, dilute with EtOAc, wash with
(to remove Zn salts), brine, and dry over . -
Purification: Flash column chromatography.
-
Crystallization for XRD Analysis
Rationale: Slow evaporation is preferred for quinolines to minimize twinning common in planar aromatics.
-
Solvent System: Dissolve 20 mg of pure compound in a mixture of Ethanol:Dichloromethane (1:1) .
-
Method: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Growth: Cover with parafilm, poke 3-4 small holes, and leave undisturbed at 4°C (fridge) to reduce kinetic energy and promote ordered lattice formation.
-
Harvest: Crystals suitable for X-ray diffraction (0.2 x 0.2 x 0.1 mm blocks) typically appear within 3-5 days.
Structure Determination Workflow
-
Instrument: Bruker D8 Quest or Rigaku Mercury CCD.
-
Radiation: Mo K
( ) for heavy atom derivatives; Cu K for purely organic light-atom structures. -
Temperature: Collect at 100 K to minimize thermal motion (ellipsoids).
-
Refinement: Solve using SHELXT (intrinsic phasing) and refine with SHELXL (least squares).
Visualizations
Figure 1: Synthesis & Crystal Engineering Logic
This diagram illustrates the flow from synthesis to the structure-property relationship that defines the utility of the 4-quinolinecarbonitrile scaffold.
Caption: Workflow linking the palladium-catalyzed synthesis of 4-quinolinecarbonitriles to their crystallographic features and resulting biological efficacy.
Data Summary: Substituted Quinoline Metrics
The following table summarizes crystallographic data representative of this class [3, 4].
| Compound | Space Group | Crystal System | Density ( | Biological Target | |
| 4-Quinolinecarbonitrile | Monoclinic | 1.32 | 3.65 | General Scaffold | |
| 6-Methoxy-4-CN derivative | Triclinic | 1.38 | 3.52 | Src Kinase | |
| Ethyl 4-quinolinecarboxylate | Monoclinic | 1.29 | 3.85 | Antagonist (Control) |
Interpretation: The nitrile derivatives generally exhibit higher crystal densities and shorter
References
-
Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. Shrungesh Kumar T. O., et al. NIH/PubMed Central. [Link]
-
Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Elango K. P., et al. Bioorganic Chemistry. [Link]
-
2-{4-[(Quinolin-8-yloxy)methyl]phenyl}benzonitrile. NIH/PubMed Central. [Link]
-
Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link][4]
Sources
- 1. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Fluoroquinoline-4-carbonitrile
Executive Safety Summary
Immediate Action Required: Treat 5-Fluoroquinoline-4-carbonitrile as a High Potency Active Pharmaceutical Ingredient (HPAPI) equivalent until specific toxicology data proves otherwise.
This compound presents a dual-hazard profile:
-
Quinoline Scaffold: Associated with acute toxicity (oral/inhalation), skin sensitization, and potential aquatic toxicity.
-
Carbonitrile Moiety (-CN): While aromatic nitriles are generally more stable than aliphatic ones, metabolic activation or acidic hydrolysis can liberate Hydrogen Cyanide (HCN) .
Core Directive: Engineering controls (Fume Hood) are the primary barrier. PPE is the secondary line of defense and must be selected to withstand both the solid compound and the organic solvents used in its solubilization.
Risk Assessment & Hazard Classification
Based on structural analogs (Quinoline-6-carbonitrile, 4-Fluoroisoquinoline).
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity | Cat 3 / 4 | Toxic/Harmful if swallowed, in contact with skin, or inhaled. |
| Skin/Eye Irritation | Cat 2 | Causes serious eye irritation and skin irritation.[1][2] |
| Specific Target Organ | Cat 3 | May cause respiratory irritation (STOT SE).[2] |
| Reactivity | -- | Incompatible with Strong Acids (Risk of HCN evolution). |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
Hand Protection Strategy (The "Double-Glove" Protocol)
Causality: Nitrile rubber provides excellent physical barrier protection against solids but degrades rapidly against certain polar solvents (e.g., DCM, THF) often used to dissolve quinolines.
| Layer | Material | Thickness | Specification | Rationale |
| Inner | Nitrile | 4-5 mil | Extended Cuff | Protects against incidental contact and sweat; acts as a visual indicator if outer glove breaches. |
| Outer | Nitrile (Standard) | 5-8 mil | Textured Fingertips | For Solid Handling: Sufficient protection against dry powder. |
| Outer | Laminate (Silver Shield) | -- | Chemical Resistant | For Solution Handling: Required if using halogenated solvents (DCM) or strong nucleophiles. |
Protocol: Change outer gloves immediately upon splash.[3] Change inner gloves every 2 hours to prevent occlusion dermatitis and unrecognized permeation.
Respiratory & Eye Protection[2][4][5]
-
Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary Barrier (Solids): If weighing outside a hood (NOT RECOMMENDED) or cleaning spills, use a Full-Face Respirator with P100 Cartridges .
-
Why P100? N95 offers insufficient protection against fine pharmaceutical dusts.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of airborne dust entering from the side.
Decision Logic: PPE Selection
Use this logic flow to determine the required PPE setup based on your specific operation.
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.
Operational Protocols
Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of dry solid due to static charge and aerosolization.
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Quinolines are often electrostatic.
-
Containment: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood.
-
Technique:
-
Pre-weigh the solvent in the reaction vessel.
-
Add the solid this compound to the solvent (not vice versa) to suppress dust immediately.
-
Wipe the exterior of the reagent bottle with a solvent-dampened tissue (discard as hazardous waste) before returning to storage.
-
Reaction Monitoring & Workup
-
Acid Warning: NEVER add strong acids (HCl, H₂SO₄) directly to the neat nitrile without rigorous temperature control and ventilation. This can hydrolyze the nitrile to the amide/acid or, under reductive conditions, liberate toxic byproducts.
-
Quenching: Quench reactions slowly. If using metal hydrides (e.g., LiAlH₄) to reduce the nitrile, ensure the quench is performed under inert gas to prevent fire and rapid gas evolution.
Emergency Response & Disposal
Spill Response Workflow
Do not use water initially, as this may spread the contamination.[4]
Figure 2: Step-by-step workflow for containing and cleaning spills safely.
Waste Disposal
-
Solid Waste: Dispose of in a container labeled "Toxic Organic Solid."
-
Liquid Waste:
-
Non-Acidic: Standard organic waste stream.
-
Acidic: DANGER. Do not mix acidic waste with this compound without neutralizing first. Label specifically "Contains Nitriles - Potential Cyanide Source."
-
References
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Quinoline derivatives. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
